6beta-Chloro-17-acetoxyprogesterone
Description
Historical Context of Progestin Discovery and Development Relevant to Halogenated Steroids
The journey to understand and synthesize progestins began in the mid-19th century with early discoveries in endocrinology. nih.gov A pivotal moment came in 1934 with the isolation and structural determination of progesterone (B1679170). mdpi.com However, natural progesterone is rapidly metabolized in the body, limiting its oral effectiveness. kup.at This spurred the development of synthetic progestins with improved oral bioavailability and prolonged half-lives. brainkart.com
Early modifications focused on the testosterone (B1683101) and 17α-hydroxyprogesterone scaffolds. tandfonline.com The introduction of an ethinyl group at the C17α position of testosterone and an acetoxy group at the C17α position of 17α-hydroxyprogesterone were key breakthroughs that enhanced progestational activity. tandfonline.com
Further research in the 1950s explored the impact of halogenation on the steroid nucleus. The introduction of a chlorine atom, particularly at the C6 position, was found to significantly influence the biological activity of progestins. tandfonline.com This led to the synthesis of compounds like chlormadinone (B195047) acetate (B1210297), a potent progestin that features a chloro group at the C6 position. tandfonline.com The development of halogenated steroids like 9α-bromo-11-oxoprogesterone, an orally active progestin, further underscored the potential of this chemical modification. wikipedia.org These historical advancements paved the way for the synthesis and investigation of a wide array of halogenated progestins, including 6β-Chloro-17-acetoxyprogesterone.
Significance of C6-Substituted Progestins in Steroid Biochemistry and Pharmacology Research
The substitution at the C6 position of the steroid nucleus has proven to be a critical strategy for modulating the pharmacological properties of progestins. Modifications at this position can significantly impact a compound's progestational activity, metabolic stability, and receptor binding affinity. brainkart.com
For instance, the introduction of a methyl group at the C6 position can lead to weak androgenic activity, while a chloro atom at the C6β position can confer antiandrogenic properties. hormonebalance.org The 6-chloro substituent, as seen in chlormadinone acetate, is known to enhance metabolic stability and receptor binding. Research has also shown that C6-substitution can influence the interaction of the steroid with various enzymes and receptors, leading to a diverse range of biological effects. acs.orgnih.gov
Structural Isomerism and Stereochemical Considerations in Progestin Research
The biological activity of steroids is highly dependent on their three-dimensional structure. Even minor changes in the spatial arrangement of atoms, known as stereoisomerism, can lead to dramatic differences in pharmacological effects. In progestin research, understanding the stereochemistry of a compound is paramount.
Differentiating 6beta-Chloro-17-acetoxyprogesterone from Stereoisomers and Related Analogues
6β-Chloro-17-acetoxyprogesterone is a stereoisomer of 6α-Chloro-17-acetoxyprogesterone. The key difference lies in the orientation of the chlorine atom at the C6 position. In the 6β-isomer, the chlorine atom is oriented above the plane of the steroid ring (axial), while in the 6α-isomer, it is oriented below the plane (equatorial). This seemingly small difference in spatial arrangement can significantly impact how the molecule interacts with its biological targets.
Distinguishing between these stereoisomers and other related analogues is crucial for accurate research and clinical application. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiral high-performance liquid chromatography (HPLC) are employed to determine the precise stereochemistry of these compounds.
Table 1: Comparison of 6β-Chloro-17-acetoxyprogesterone and its 6α-isomer
| Feature | 6β-Chloro-17-acetoxyprogesterone | 6α-Chloro-17-acetoxyprogesterone |
| CAS Number | 2658-74-4 chemicalbook.com | 2477-73-8 clearsynth.combiosynth.com |
| Chemical Formula | C23H31ClO4 biosynth.com | C23H31ClO4 scbt.com |
| Molecular Weight | 406.94 g/mol biosynth.com | 406.94 g/mol scbt.com |
| Stereochemistry at C6 | β (axial) | α (equatorial) |
| Synonyms | - | Hydromadinone Acetate scbt.com |
Other related analogues include chlormadinone acetate, which has a double bond between C6 and C7, and medroxyprogesterone (B1676146) acetate, which has a methyl group at C6 instead of a chlorine atom. tandfonline.com The specific structural features of each of these compounds contribute to their unique pharmacological profiles.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11,16-18,20H,5-10,12H2,1-4H3/t16-,17+,18+,20-,21-,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVGANSDLNPXGO-LIASLNQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)Cl)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)Cl)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of 6beta Chloro 17 Acetoxyprogesterone
Advanced Synthetic Strategies for 6beta-Chloro-17-acetoxyprogesterone
The creation of this compound is a multi-step process that begins with more common steroid precursors. The specific placement of the chloro group at the 6-beta position is a key challenge that requires stereoselective methods.
Achieving the correct stereochemistry at the C6 position is critical. The synthesis often involves the reaction of 17α-acetoxyprogesterone with a chlorinating agent. The stereoselectivity of this reaction, favoring the beta-position, is typically directed by the steric hindrance of the angular methyl group at the C10 position, which blocks the alpha-face of the steroid.
A common strategy involves the opening of an epoxide ring. For instance, the epoxidation of a precursor with a double bond at the C6-C7 position, followed by ring-opening with hydrogen chloride, can yield the desired 6-chloro derivative. theswissbay.chgoogle.com Another method involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of an acid.
A summary of reagents used in analogous chlorination reactions is presented below.
| Precursor Moiety | Reagent(s) | Resulting Structure |
| 6,7-epoxide | Hydrogen Chloride (HCl) | 6-chloro-7-hydroxy |
| Enol or Enol Ether | N-chlorosuccinimide (NCS) | 6-chloro-ketone |
This table summarizes reagents used in chlorination reactions on similar steroid cores.
The primary precursor for synthesizing this compound is 17α-acetoxyprogesterone. nih.gov This compound is itself derived from 17α-hydroxyprogesterone. wikipedia.org The synthesis of 17α-hydroxyprogesterone esters was a significant development, as progesterone (B1679170) itself lacks a hydroxyl group for esterification. wikipedia.org
The synthetic pathway often involves creating a double bond at the C6 position to facilitate chlorination. google.com This can be achieved using reagents like chloranil. google.com Following the introduction of the double bond, the molecule can be converted to an epoxide, which is then opened to introduce the chlorine and a hydroxyl group. google.com
Derivatization and Analogue Synthesis for Academic Inquiry
To investigate structure-activity relationships, researchers have synthesized numerous derivatives of progesterone, modifying various parts of the steroid scaffold, including the C6 and C17 positions, and introducing other structural features.
The C6 position of the progesterone framework has been a key target for modification to enhance biological activity. Besides chlorine, other substituents have been introduced.
Methylation: The addition of a methyl group at the C6α position has been a common modification. wikipedia.org For example, medroxyprogesterone (B1676146) acetate (B1210297) is a well-known 6α-methyl derivative. nih.gov
Fluorination: The introduction of a fluorine atom at C6 has also been explored, leading to compounds like 6α-fluoroprogesterone. acs.orguomustansiriyah.edu.iq
Allyl and Hydroxyl Groups: Studies comparing C6- and C7-substituted androstanes have investigated methyl, allyl, and hydroxyl groups to determine their effect on aromatase inhibition. acs.org It was found that for aromatase inhibition, functionalizing the C-6α position is generally preferable to the C-7α position. acs.org
Oximes: Oxime groups have also been introduced at the C6 position in the androstane (B1237026) series in the development of aromatase inhibitors. mdpi.com
The 17-acetoxy group plays a crucial role in the activity of progesterone derivatives. The esterification of 17α-hydroxyprogesterone was a pivotal step in developing orally active progestins. wikipedia.org Modifications at this position can significantly alter the compound's properties. For instance, replacing the acetate with a longer chain ester like caproate (to form 17α-hydroxyprogesterone caproate) is a common modification. wikipedia.org Research has shown that the presence of the acetate ester moiety can be critical for certain biological activities. nih.gov In some cases, the acetyl group can be hydrolyzed by microorganisms, which may also introduce other modifications like oxidation of the D-ring. researchgate.net
Further diversification of the progesterone scaffold has been achieved by introducing unsaturation and additional alkyl groups.
Double Bonds: An additional double bond between the C1 and C2 atoms is a common modification. uomustansiriyah.edu.iq A double bond can also be introduced between C6 and C7. kup.at However, in some contexts, the presence of a double bond in ring B has been found to decrease inhibitory potency against certain enzymes. nih.gov
Methylation: Besides the C6 position, methylation at other positions, such as C2, has been explored. uomustansiriyah.edu.iq
Heterocyclic Rings: More complex modifications include the fusion of heterocyclic rings to the steroid backbone. For example, dihydropyrimidine (B8664642) derivatives of progesterone have been synthesized. sphinxsai.com
A summary of these modifications is provided in the table below.
| Modification Type | Position(s) | Example of Added Group/Feature | Resulting Compound Class |
| Alkylation | C6 | Methyl | 6-Methylprogesterone Derivatives wikipedia.orgnih.gov |
| Halogenation | C6 | Fluoro | 6-Fluoroprogesterone Derivatives acs.orguomustansiriyah.edu.iq |
| Unsaturation | C1-C2 | Double Bond | 1-Dehydroprogesterone Derivatives uomustansiriyah.edu.iq |
| Unsaturation | C6-C7 | Double Bond | 6-Dehydroprogesterone Derivatives kup.at |
| Heterocycle Fusion | A-Ring | Dihydropyrimidine | Progesterone-dihydropyrimidine hybrids sphinxsai.com |
This table provides examples of structural modifications made to the progesterone scaffold in academic research.
Structure Activity Relationship Sar Studies of 6beta Chloro 17 Acetoxyprogesterone Analogues
Elucidation of Structural Determinants for Progestational Activity
The introduction of substituents at the C6 position of the progesterone (B1679170) scaffold has a profound impact on the progestational activity of the resulting analogues. Research has shown that the nature, size, and stereochemistry of the C6-substituent can significantly modulate the affinity of the compound for the progesterone receptor and its subsequent efficacy.
Studies on a series of 17α-acetoxyprogesterone derivatives have demonstrated that the presence of a substituent at the C6 position generally enhances progestational activity. The steric bulk of the substituent appears to be a more critical factor than its electronic properties in enhancing this activity. For instance, substitution at the C6α position with methyl (-CH3), chloro (-Cl), or bromo (-Br) groups has been shown to strongly enhance progestational activity.
The following table illustrates the relative oral progestational activity of several C6-substituted 17α-acetoxyprogesterone analogues, highlighting the significant increase in activity upon substitution at this position.
| Compound | C6-Substituent | Relative Oral Progestational Activity |
| 17α-acetoxyprogesterone | H | 1 |
| 6α-methyl-17α-acetoxyprogesterone | α-CH3 | 10-15 |
| 6-chloro-6-dehydro-17α-acetoxyprogesterone | =Cl (at C6) | 30-40 |
| 6α-chloro-17α-acetoxyprogesterone | α-Cl | 100-120 |
Data compiled from various sources.
The data clearly indicates that the introduction of a chloro group at the 6α-position results in a dramatic increase in progestational activity compared to the unsubstituted parent compound. The 6-dehydro analogue with a chloro substituent also shows markedly enhanced activity. This enhancement is attributed to favorable steric interactions within the ligand-binding pocket of the progesterone receptor.
The presence of an acetoxy group at the 17α-position is a critical determinant of the biological response of progesterone analogues. The addition of a hydroxyl group at the C17 position of the progesterone molecule leads to a significant loss of progestational activity. nih.gov However, the acetylation of this hydroxyl group to form the 17α-acetoxy moiety restores and often enhances the progestational effect. nih.gov
This enhancement is attributed to several factors. The acetoxy group can increase the lipophilicity of the molecule, potentially improving its pharmacokinetic properties. Furthermore, the bulky acetoxy group at the 17α-position can promote a more favorable conformation of the D-ring of the steroid, leading to an improved fit within the progesterone receptor's ligand-binding domain. Small modifications at this position, such as C17-α acetylation, have been shown to increase both ligand binding affinity and transcriptional activity of the progesterone receptor. nih.gov
Steric and Electronic Factors Governing Biological Activity
The biological activity of 6beta-Chloro-17-acetoxyprogesterone analogues is governed by a complex interplay of steric and electronic factors. These factors determine the molecule's ability to bind to the progesterone receptor with high affinity and to induce the conformational changes necessary for a biological response.
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. For progestogens, QSAR models have been developed to understand the key molecular descriptors that influence receptor binding and activity. unicamp.br These models often employ a variety of steric and electronic descriptors.
Key Descriptors in Progestin QSAR:
Steric Parameters: These describe the size and shape of the molecule and its substituents. Examples include molecular volume, surface area, and specific steric parameters for substituents (e.g., Taft's Es). In the context of 6-substituted analogues, the size of the C6-substituent is a critical steric factor.
Electronic Parameters: These describe the electronic properties of the molecule, such as charge distribution and the ability to participate in electronic interactions. Examples include Hammett constants (σ) and dipole moments. While steric factors appear to be dominant for the C6-substituent, electronic properties can still influence interactions within the receptor.
Hydrophobic Parameters: These describe the lipophilicity of the molecule, which can influence its absorption, distribution, and binding to the hydrophobic pocket of the receptor. The logarithm of the partition coefficient (log P) is a common hydrophobic descriptor.
The three-dimensional shape, or conformation, of a steroid molecule is crucial for its ability to bind to the progesterone receptor. Conformational analysis, through experimental techniques like X-ray crystallography and computational methods, helps to understand the preferred shapes of these molecules. The steroid nucleus is a relatively rigid structure, but the A-ring and side chains can exhibit some flexibility. pressbooks.pub
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking studies of progestins within the progesterone receptor's ligand-binding domain have provided valuable insights into the specific molecular interactions that are essential for high-affinity binding.
These studies have shown that the ligand is typically anchored in the hydrophobic binding pocket through a network of hydrogen bonds and van der Waals interactions. For instance, the C3 and C20 keto groups of the progesterone backbone are known to form key hydrogen bonds with specific amino acid residues in the receptor, such as Gln725 and Asn719. The C6-chloro substituent of this compound is positioned to make favorable van der Waals contacts with hydrophobic residues within the pocket, thereby enhancing binding affinity. The flexibility of certain receptor residues, such as Trp755, can allow for an "induced fit" to accommodate different ligands.
Androgenic and Other Off-Target Receptor Interactions in SAR Context
While the primary target of this compound analogues is the progesterone receptor, these compounds can also interact with other steroid hormone receptors, leading to off-target effects. The degree of cross-reactivity is highly dependent on the specific structural features of the analogue.
Chlormadinone (B195047) acetate (B1210297), a closely related compound (6-chloro-4,6-pregnadiene-3,20-dione-17-acetate), has been shown to possess significant antiandrogenic activity. nih.gov This is due to its ability to act as an antagonist at the androgen receptor (AR). nih.gov Furthermore, it has been reported to inhibit the enzyme 5α-reductase, which is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394). nih.gov
Some progesterone derivatives have also been found to interact with the glucocorticoid receptor (GR), albeit typically with lower affinity than for the progesterone receptor. The binding affinity of chlormadinone acetate and its metabolites for the progesterone, androgen, and glucocorticoid receptors is presented in the table below.
| Compound | Progesterone Receptor (Ki, nM) | Androgen Receptor (Ki, nM) | Glucocorticoid Receptor (Ki, nM) |
| Chlormadinone Acetate | 2.5 | 3.8 | 16 |
| 3α-OH-Chlormadinone Acetate | 13 | 83 | 69 |
| 3β-OH-Chlormadinone Acetate | 6.0 | 20 | 21 |
| Progesterone (Reference) | 4.3 | - | - |
| Methyltrienolone (B1676529) (Reference) | - | 2.9 | - |
| Dexamethasone (Reference) | - | - | 1.2 |
Data from a study on human receptors. nih.gov
The data indicates that chlormadinone acetate has a high affinity for both the progesterone and androgen receptors, and a lower but still notable affinity for the glucocorticoid receptor. nih.gov This profile explains its progestational and antiandrogenic effects.
Furthermore, some progesterone derivatives have been shown to interact with the digitalis receptor on the cardiac glycoside binding site, indicating a broader potential for off-target interactions. nih.gov These findings underscore the importance of SAR studies in developing progestins with high selectivity for the progesterone receptor to minimize undesirable side effects.
Binding to Androgen Receptors in Research Models
The binding affinity of progestins to the androgen receptor (AR) is a key determinant of their potential androgenic or antiandrogenic effects. Research on compounds structurally similar to this compound provides significant insights into these interactions.
A closely related analogue, chlormadinone acetate (6-chloro-6-dehydro-17α-acetoxyprogesterone), has been the subject of in vitro binding studies using human receptors. These studies have demonstrated a high binding affinity for the androgen receptor. The affinity of chlormadinone acetate for the human androgen receptor was found to be comparable to its affinity for the progesterone receptor. nih.gov
In a competitive binding assay, the inhibitory constant (Ki) is used to quantify the affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. The Ki value for chlormadinone acetate binding to the human androgen receptor was determined to be 3.8 nM. nih.gov For comparison, the reference androgen methyltrienolone exhibited a Ki value of 2.9 nM in the same study, indicating that chlormadinone acetate has a potent affinity for the androgen receptor. nih.gov This strong binding suggests that chlormadinone acetate can act as a competitive inhibitor of endogenous androgens like testosterone and dihydrotestosterone at the receptor level. researchgate.net
| Compound | Receptor | Ki (nM) |
|---|---|---|
| Chlormadinone Acetate | Human Androgen Receptor | 3.8 |
| Methyltrienolone (Reference Androgen) | Human Androgen Receptor | 2.9 |
Exploration of Selectivity for Steroid Hormone Receptors
The selectivity of a synthetic steroid for different hormone receptors is a critical aspect of its pharmacological profile. An ideal compound would exhibit high affinity for its target receptor while having minimal interaction with other receptors to avoid off-target effects.
Studies on chlormadinone acetate have revealed its binding profile across multiple steroid hormone receptors, including the progesterone receptor (PR), androgen receptor (AR), and glucocorticoid receptor (GR). nih.gov These investigations show that chlormadinone acetate possesses a high affinity for both the progesterone and androgen receptors, with a lesser but still significant affinity for the glucocorticoid receptor. nih.gov
Specifically, the binding affinity of chlormadinone acetate for the human progesterone receptor is very high, with a Ki value of 2.5 nM. nih.gov This is comparable to its affinity for the androgen receptor (Ki = 3.8 nM). nih.gov The affinity for the human glucocorticoid receptor is approximately five times lower, with a Ki value of 16 nM. nih.gov This indicates a degree of selectivity for the progesterone and androgen receptors over the glucocorticoid receptor.
The relative binding affinities demonstrate that while chlormadinone acetate is a potent progestin, it also has substantial antiandrogenic properties due to its strong interaction with the androgen receptor. researchgate.net The lower affinity for the glucocorticoid receptor suggests a reduced potential for glucocorticoid-related side effects.
| Compound | Receptor | Ki (nM) |
|---|---|---|
| Chlormadinone Acetate | Human Progesterone Receptor | 2.5 |
| Human Androgen Receptor | 3.8 | |
| Human Glucocorticoid Receptor | 16 | |
| R5020 (Reference Progestin) | Human Progesterone Receptor | 4.3 |
| Methyltrienolone (Reference Androgen) | Human Androgen Receptor | 2.9 |
| Dexamethasone (Reference Glucocorticoid) | Human Glucocorticoid Receptor | 1.2 |
Metabolic Pathways and Pharmacokinetics in Preclinical Research Systems
In Vitro Metabolic Profiling using Hepatic Microsomes and Isolated Cells
In vitro systems, such as hepatic microsomes and isolated cells, are instrumental in identifying the primary metabolic pathways of drug candidates. For chlorinated progestins like chlormadinone (B195047) acetate (B1210297), these systems have revealed key metabolic transformations.
Studies utilizing human and rat liver microsomes have been pivotal in elucidating the Phase I metabolic pathways of chlormadinone acetate. The primary routes of metabolism involve reduction and hydroxylation. The major metabolites identified are 2α-hydroxychlormadinone acetate and 3β-hydroxychlormadinone acetate. pharmacompass.com Interestingly, the specific metabolite formed appears to be dependent on the metabolic state of the liver. For instance, incubation with human or untreated rat liver microsomes predominantly yields the 3β-hydroxy metabolite. pharmacompass.com In contrast, microsomes from rats pre-treated with phenobarbital, an inducer of cytochrome P450 enzymes, favor the formation of the 2α-hydroxy metabolite. pharmacompass.com
Further research has identified a range of other metabolites for chlormadinone acetate, including those resulting from deacetylation. nih.gov In studies with rats, rabbits, dogs, and humans, a total of fourteen unconjugated and three conjugated metabolites have been isolated from urine, feces, and bile. researchgate.net
Table 1: Major Phase I Metabolites of Chlormadinone Acetate Identified in In Vitro Systems
| Metabolite Name | Metabolic Reaction | In Vitro System |
| 2α-hydroxychlormadinone acetate | Hydroxylation | Rat liver microsomes (phenobarbital-induced) |
| 3β-hydroxychlormadinone acetate | Hydroxylation | Human and rat liver microsomes |
| Deacetylated metabolites | Deacetylation | Not specified |
Data derived from studies on chlormadinone acetate.
Following Phase I biotransformation, steroid metabolites often undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion. For chlormadinone acetate, studies in baboons have indicated that the formation of glucuronide conjugates is a relevant but less extensive pathway compared to other progestogens. nih.gov The majority of urinary excretion of medroxyprogesterone (B1676146) acetate, a related progestin, consists of glucuronide conjugates. hres.ca
Cytochrome P450 (CYP) Isoform Involvement in Biotransformation
The cytochrome P450 superfamily of enzymes is the primary system responsible for the oxidative metabolism of a vast array of xenobiotics, including synthetic steroids.
While specific data for 6beta-Chloro-17-acetoxyprogesterone is unavailable, studies on the related compound chlormadinone acetate suggest the involvement of hepatic monooxygenases, a category that includes CYP enzymes. pharmacompass.com The differential metabolism observed in phenobarbital-induced rat liver microsomes strongly points to the role of inducible CYP isoforms in the biotransformation of chlormadinone acetate. pharmacompass.com For many progestins, CYP3A4 is a key metabolizing enzyme.
Detailed enzyme kinetic and inhibitor studies for this compound are not publicly available. Such studies are crucial for understanding the rate of metabolism and the potential for drug-drug interactions. For chlormadinone acetate, it is known that its metabolism can be influenced by substances that induce or inhibit CYP enzymes. drugbank.com
Pharmacokinetic Studies in Animal Models (e.g., rats, minipigs)
Animal models provide essential in vivo data on the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities. The pharmacokinetics of chlormadinone acetate have been investigated in several species, including rats and baboons.
In female rats, chlormadinone acetate has been shown to cause a significant increase in body weight, an effect also observed with progesterone (B1679170). bioscientifica.com Studies on the excretion of radiolabeled chlormadinone acetate in rats have provided insights into its disposition. dntb.gov.ua
A study in baboons investigated the metabolic fate of chlormadinone acetate using a dual-labeled compound. After six days, approximately 17.5% of the tritium (B154650) label and 16.2% of the carbon-14 (B1195169) label were recovered in the urine, with 15.3% of the tritium and 16.4% of the carbon-14 found in the feces. nih.gov This suggests that both urinary and fecal routes are significant for the elimination of chlormadinone acetate and its metabolites in this species. The study also noted that deacetylation of the 17α-acetate group was a minor metabolic pathway. nih.gov The excretion of chlormadinone acetate in baboons appears to be slower compared to other progestogens. nih.gov
Table 2: Pharmacokinetic Parameters of Chlormadinone Acetate in Animal Models
| Animal Model | Parameter | Finding |
| Rat | Body Weight | Significant increase with treatment. bioscientifica.com |
| Baboon | Excretion (6 days) | Urine: ~17% of dose; Feces: ~16% of dose. nih.gov |
| Baboon | Deacetylation | Minor metabolic pathway. nih.gov |
| Baboon | Excretion Rate | Slower compared to other progestogens. nih.gov |
Data derived from studies on chlormadinone acetate.
Absorption, Distribution, and Excretion Profiles in Non-Human Species
Limited direct data exists for the absorption, distribution, and excretion of this compound. However, extensive research on the closely related compound, chlormadinone acetate (6-chloro-6-dehydro-17α-acetoxyprogesterone), provides valuable insights into the likely pharmacokinetic profile in non-human species. The primary structural difference between these two compounds is the presence of a double bond at the C6-C7 position in chlormadinone acetate.
Studies in baboons have investigated the metabolic fate of chlormadinone acetate. Following administration, the compound is absorbed and distributed throughout the body. The excretion of radioactivity from radiolabeled chlormadinone acetate has been quantified in both urine and feces. In intact baboons, after six days, approximately 17.5% of the administered tritium (³H) label and 16.2% of the carbon-14 (¹⁴C) label were recovered in the urine, with 15.3% of the ³H and 16.4% of the ¹⁴C found in the feces. nih.gov
In baboons with biliary fistulas, the excretion profile was further detailed. Within six hours, 7.8% of the ³H and 11.6% of the ¹⁴C were excreted in the urine, while 30.9% of the ³H and 30.7% of the ¹⁴C were recovered in the bile. nih.gov This suggests that biliary excretion is a significant route of elimination for chlormadinone acetate and its metabolites in this species. The data also indicates that an extensive enterohepatic circulation of the metabolites is unlikely. nih.gov
The primary form of excreted metabolites in both urine and bile were identified as glucuronide conjugates. nih.gov Deacetylation at the 17α-position was observed to be a minor metabolic pathway in the early collection periods. nih.gov
Pharmacokinetic studies in dogs have also been conducted on related compounds. For instance, osaterone (B1677506) acetate, another steroidal antiandrogen, exhibits a very long half-life of 197.9 ± 109.9 hours in dogs, with the majority of the compound being excreted in the feces via the bile. researchgate.net While not directly applicable to this compound, this highlights the importance of biliary excretion for similar steroid structures in this species.
The following table summarizes the excretion data for radiolabeled chlormadinone acetate in baboons.
Table 1: Cumulative Excretion of Radioactivity from Labeled Chlormadinone Acetate in Baboons
| Species | Route of Administration | Time Frame | Excretion Route | Percentage of ³H Dose | Percentage of ¹⁴C Dose | Source |
|---|---|---|---|---|---|---|
| Intact Baboon | Not Specified | 6 days | Urine | 17.5% | 16.2% | nih.gov |
| Intact Baboon | Not Specified | 6 days | Feces | 15.3% | 16.4% | nih.gov |
| Biliary Fistula Baboon | Not Specified | 6 hours | Urine | 7.8% (± 0.7) | 11.6% | nih.gov |
| Biliary Fistula Baboon | Not Specified | 6 hours | Bile | 30.9% (± 4.4) | 30.7% | nih.gov |
Species Differences in Metabolic Pathways and Disposition
Significant species differences have been observed in the metabolism of progesterone and its synthetic analogs. These differences are often attributed to variations in the activity of metabolic enzymes, particularly the cytochrome P450 system. nih.gov
For chlormadinone acetate, metabolic studies have been conducted in rats, rabbits, and dogs. researchgate.netnih.gov In these species, as well as in humans, the major metabolites identified were 2α-hydroxychlormadinone acetate and 3β-hydroxychlormadinone acetate. iarc.fr The presence of the 17α-acetoxy group and the 6(7)-double bond in chlormadinone acetate are thought to confer resistance to metabolism by liver enzymes. iarc.fr
In a comparative study on progesterone metabolism by liver homogenates from rats, rabbits, guinea pigs, and hamsters, distinct sex and species differences were noted in the formation of water-soluble metabolites, primarily glucuronides and sulfates. nih.gov For example, male rat liver homogenates formed glucuronides more rapidly and in larger amounts than female rat liver homogenates. nih.gov Conversely, female hamster liver homogenates produced glucuronides faster than their male counterparts. nih.gov Rabbit and guinea pig liver homogenates showed no significant sex difference in glucuronide formation, although guinea pig liver was less active than rabbit liver. nih.gov
The metabolism of progesterone in adrenal microsomes also shows species-specific profiles. In guinea pigs and barn owls, both corticosteroid and androgenic pathway products are formed, whereas in the marsh turtle, only corticosteroid pathway metabolites were detected. nih.gov
The following table provides a comparative overview of the major metabolites of chlormadinone acetate identified in different species.
Table 2: Major Identified Metabolites of Chlormadinone Acetate in Various Species
| Species | Major Metabolites | Source |
|---|---|---|
| Rat | 2α-hydroxychlormadinone acetate, 3β-hydroxychlormadinone acetate | nih.goviarc.fr |
| Rabbit | 2α-hydroxychlormadinone acetate, 3β-hydroxychlormadinone acetate | nih.gov |
| Dog | 2α-hydroxychlormadinone acetate, 3β-hydroxychlormadinone acetate | researchgate.netnih.gov |
| Human | 2α-hydroxychlormadinone acetate, 3β-hydroxychlormadinone acetate | iarc.fr |
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is indispensable for separating 6β-Chloro-17-acetoxyprogesterone from reaction precursors, byproducts, and potential degradants, as well as for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods utilized in steroid analysis.
Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the analysis of steroid compounds, which are often non-volatile. ugm.ac.idjyoungpharm.org The development of a robust HPLC method for 6β-Chloro-17-acetoxyprogesterone involves the systematic optimization of several parameters to achieve adequate separation and peak shape.
Method Development: A typical HPLC method for a progesterone (B1679170) derivative involves a C18 column as the stationary phase, which is suitable for separating moderately polar compounds. jyoungpharm.org The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. rsc.orgnih.gov Gradient elution, where the mobile phase composition is changed over time, is frequently employed to ensure the efficient elution of all components in a mixture. rsc.org Detection is commonly performed using a UV detector, as the α,β-unsaturated ketone chromophore in the A-ring of the steroid nucleus exhibits strong absorbance, typically around 240-245 nm. ugm.ac.idjyoungpharm.org
Validation: Once developed, the analytical method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability, reproducibility, and accuracy for its intended purpose. amsbiopharma.compharmaguideline.comactascientific.com Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness. pharmaguideline.comnih.gov
Specificity: The ability to assess the analyte unequivocally in the presence of other components. amsbiopharma.com
Linearity: A linear relationship between the concentration of the analyte and the detector response over a specified range. actascientific.com
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery. amsbiopharma.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). pharmaguideline.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. nih.gov
| Parameter | Acceptance Criterion | Typical Result |
|---|---|---|
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 100.5% |
| Precision (Repeatability, %RSD) | ≤ 2% | 0.9% |
| Precision (Intermediate, %RSD) | ≤ 2% | 1.2% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.5 µg/mL |
| Resolution (Rs) | > 1.5 | > 2.0 |
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a gold standard for steroid profiling due to its high resolution and sensitivity. mdpi.com However, because steroids like 6β-Chloro-17-acetoxyprogesterone are not sufficiently volatile for direct GC analysis, a derivatization step is required. researchgate.netnih.gov
Derivatization: Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable compound. nih.gov For steroids, this often involves the silylation of hydroxyl groups and the formation of methoxime derivatives from keto groups to prevent enolization at high temperatures. mdpi.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. researchgate.net
Analysis: The derivatized sample is then injected into the GC system. Separation is achieved on a capillary column, typically with a non-polar stationary phase like dimethylpolysiloxane. The oven temperature is programmed to increase gradually, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer for detection and identification. GC-MS/MS can be employed for even greater selectivity and sensitivity. mdpi.com
| Parameter | Condition |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1ms) |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| Injection Mode | Splitless |
| Oven Program | Initial 180°C, ramp to 300°C at 5°C/min, hold for 10 min |
| Derivatization | Methoxyamination followed by Trimethylsilylation |
| Detector | Mass Spectrometer (MS) |
Spectroscopic and Spectrometric Characterization for Structural Elucidation
While chromatography separates and quantifies the compound, spectroscopic techniques are essential for elucidating its precise chemical structure, including its stereochemistry.
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules, including steroids. nih.govrsc.org It provides detailed information about the carbon-hydrogen framework and the relative orientation of atoms in three-dimensional space. slideshare.net
For 6β-Chloro-17-acetoxyprogesterone, ¹H NMR would reveal the number of different types of protons, their connectivity through spin-spin coupling, and their spatial proximity via the Nuclear Overhauser Effect (NOE). The chemical shift and coupling constant of the proton at C-6 would be critical in confirming the β-orientation of the chlorine atom. Similarly, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to assemble the complete structure by correlating connected protons, protons to their directly attached carbons, and protons to carbons over two or three bonds, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly crucial for determining stereochemistry, such as the relative orientation of the C-6 chloro substituent and the angular methyl groups. rsc.orgmdpi.com
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C-3 | - | ~199.5 |
| C-4 | ~5.8 | ~125.0 |
| C-5 | - | ~168.0 |
| C-6 | ~4.5 (dd) | ~65.0 |
| C-17 | - | ~95.0 |
| C-18 (CH₃) | ~0.7 | ~17.0 |
| C-19 (CH₃) | ~1.3 | ~20.0 |
| C-20 | - | ~204.0 |
| C-21 (CH₃) | ~2.1 | ~31.5 |
| Acetoxy (CH₃) | ~2.0 | ~21.0 |
| Acetoxy (C=O) | - | ~170.0 |
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition with high accuracy. When coupled with a separation technique like LC or GC, it becomes a highly sensitive and specific tool for identifying and quantifying compounds and their metabolites. plos.orgnih.govresearchgate.net
For 6β-Chloro-17-acetoxyprogesterone, techniques like electrospray ionization (ESI) would typically generate a protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the exact mass of this ion, confirming the elemental formula (C₂₃H₃₁ClO₄).
Tandem mass spectrometry (MS/MS) involves selecting the parent ion, fragmenting it through collision-induced dissociation (CID), and analyzing the resulting product ions. wikipedia.org The fragmentation pattern is characteristic of the molecule's structure. For 6β-Chloro-17-acetoxyprogesterone, characteristic losses would include the acetoxy group, the acetyl group, and cleavages of the steroid rings, providing structural confirmation. libretexts.orgnih.gov This technique is particularly valuable for identifying metabolites, where modifications such as hydroxylation or glucuronidation can be pinpointed based on the mass shifts of the parent and fragment ions. plos.orgfigshare.com
| Description | Precursor Ion (m/z) [M+H]⁺ | Potential Product Ions (m/z) | Neutral Loss |
|---|---|---|---|
| Parent Molecule | 407.20 | - | - |
| Loss of Acetic Acid | 407.20 | 347.18 | CH₃COOH (60.02) |
| Loss of Acetyl Group | 407.20 | 365.19 | C₂H₂O (42.01) |
| Loss of HCl from [M+H-CH₃COOH]⁺ | 347.18 | 311.22 | HCl (35.96) |
IR and UV-Vis spectroscopy are traditional yet valuable techniques that provide information on the functional groups and conjugated systems within a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. vscht.czuhcl.edu Specific functional groups absorb at characteristic frequencies. For 6β-Chloro-17-acetoxyprogesterone, the IR spectrum would be expected to show strong absorption bands for the carbonyl (C=O) groups of the α,β-unsaturated ketone in the A-ring, the C-20 ketone, and the acetate (B1210297) ester. optica.orgacs.org The C-Cl bond would also have a characteristic absorption in the fingerprint region. uc.edu
| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Ester Carbonyl | C=O | 1750 - 1735 |
| Ketone (C-20) | C=O | 1725 - 1705 |
| α,β-Unsaturated Ketone (C-3) | C=O | 1685 - 1665 |
| Alkene | C=C | 1650 - 1600 |
| Ester C-O | C-O | 1300 - 1000 |
| Alkyl Halide | C-Cl | 800 - 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu This technique is particularly useful for analyzing compounds with chromophores, especially conjugated systems. The pregn-4-ene-3-one system in 6β-Chloro-17-acetoxyprogesterone is a strong chromophore that would exhibit a characteristic maximum absorption (λmax) in the UV region, typically around 240 nm, corresponding to a π → π* electronic transition. jyoungpharm.org The absorbance at this wavelength can be used for quantitative analysis, following Beer-Lambert's law. msu.edu
Reference Standard Development and Impurity Profiling in Research Synthesis
The synthesis of steroid-based active pharmaceutical ingredients (APIs) can lead to the formation of various impurities, including isomers, by-products, and degradation products. Regulatory agencies require comprehensive characterization and control of these impurities to ensure the safety and efficacy of the final drug product. 6β-Chloro-17-acetoxyprogesterone is one such process-related impurity that requires careful monitoring.
The development and availability of a highly purified reference standard for 6β-Chloro-17-acetoxyprogesterone are crucial for the quality control of research-grade and commercial progesterone-related materials. This reference standard serves as a benchmark for the accurate identification and quantification of this specific impurity in bulk drug substances and finished pharmaceutical products.
High-performance liquid chromatography (HPLC) is a primary analytical technique employed for the quality control of steroid pharmaceuticals. A well-characterized reference standard of 6β-Chloro-17-acetoxyprogesterone allows for the validation of HPLC methods, including specificity, linearity, accuracy, and precision for the detection of this impurity. The reference material is used to determine the retention time and response factor, which are essential for the accurate quantification of the impurity in test samples.
The table below summarizes the key analytical techniques and their applications in the quality control of research materials using the 6β-Chloro-17-acetoxyprogesterone reference standard.
| Analytical Technique | Application in Quality Control |
| High-Performance Liquid Chromatography (HPLC) | Identification and quantification of 6β-Chloro-17-acetoxyprogesterone impurity. |
| Mass Spectrometry (MS) | Confirmation of the molecular weight and structure of the impurity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of the stereochemistry of the reference standard. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of the chemical structure. |
The establishment of a certified reference standard for 6β-Chloro-17-acetoxyprogesterone involves a rigorous characterization process to confirm its identity, purity, and potency. This process typically includes a battery of analytical tests to ensure the reference material is suitable for its intended use in quality control laboratories.
During the synthesis of progesterone and its derivatives, various impurities can be generated. The chlorination step, in particular, can lead to the formation of chlorinated by-products such as 6β-Chloro-17-acetoxyprogesterone. Furthermore, degradation of the API under various stress conditions (e.g., heat, light, humidity, and pH) can result in the formation of degradants.
The identification and characterization of these synthetic impurities and degradants are critical for understanding the stability of the drug substance and for developing appropriate control strategies. Advanced analytical techniques are indispensable for this purpose.
Hyphenated Techniques for Impurity Identification:
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the identification of unknown impurities. This technique provides both chromatographic separation and mass spectral data, which can be used to determine the molecular weight and fragmentation pattern of an impurity. This information, in conjunction with knowledge of the synthetic process and potential degradation pathways, allows for the tentative identification of the impurity's structure.
For unequivocal structural confirmation, preparative chromatography is often used to isolate the impurity, followed by characterization using spectroscopic techniques such as NMR and FTIR spectroscopy.
Common Synthetic Impurities and Degradants:
While specific data on the full impurity profile of 6β-Chloro-17-acetoxyprogesterone synthesis is not extensively detailed in publicly available literature, typical impurities in related steroid syntheses can include:
Positional Isomers: The 6α-chloro isomer is a common impurity found alongside 6β-Chloro-17-acetoxyprogesterone.
Over-chlorinated Products: Molecules with more than one chlorine atom.
Hydrolysis Products: Degradation products resulting from the loss of the acetoxy group.
Oxidation Products: Impurities formed due to oxidative degradation.
The following table provides a hypothetical representation of potential impurities that could be associated with 6β-Chloro-17-acetoxyprogesterone, based on general principles of steroid chemistry.
| Impurity Name | Potential Origin |
| 6α-Chloro-17-acetoxyprogesterone | Isomer formed during synthesis |
| 6-Chloro-17-hydroxyprogesterone | Hydrolysis of the acetoxy group |
| Dichloro-17-acetoxyprogesterone isomers | Over-reaction during chlorination |
| Oxidized derivatives | Degradation due to exposure to oxygen |
Further research and the publication of detailed analytical studies are necessary to fully elucidate the complete impurity and degradant profile of 6β-Chloro-17-acetoxyprogesterone. The availability of well-characterized reference standards for these potential impurities is also essential for their effective control in pharmaceutical manufacturing.
Future Directions and Emerging Research Avenues
Development of Novel 6beta-Chloro-17-acetoxyprogesterone Analogues with Enhanced Selectivity
Future efforts will likely focus on creating a diverse library of this compound analogues by introducing a variety of chemical moieties at different positions of the steroid backbone. The objective is to identify compounds with improved affinity and selectivity for the progesterone (B1679170) receptor, while minimizing off-target effects on other steroid receptors like androgen and glucocorticoid receptors. Structure-activity relationship (SAR) studies will be instrumental in this process, helping to elucidate how specific structural modifications impact biological activity. nih.gov For instance, studies on related progesterone derivatives have shown that the presence of a double bond in ring B can diminish inhibitory potency on certain enzymes, highlighting the nuanced effects of structural changes. nih.gov
Table 1: Examples of C-6 Substituted 17alpha-acetoxyprogesterone Derivatives and Their Potential for Analogue Development
| Substituent at C-6 | Resulting Compound Class | Potential Research Focus for this compound Analogues |
| Hydroxy- | 6-hydroxy-17alpha-acetoxyprogesterone | Investigation of hydroxyl group effects on receptor binding and metabolism. |
| Methoxy- | 6-methoxy-17alpha-acetoxyprogesterone | Exploration of ether linkages to modulate pharmacokinetic properties. |
| Acetoxy- | 6-acetoxy-17alpha-acetoxyprogesterone | Study of dual ester functionalities on prodrug potential and activity. |
| Chloro- (dehydro) | 6-chloro-6-dehydro-17alpha-acetoxyprogesterone | Analysis of the impact of unsaturation in combination with halogenation on selectivity. nih.gov |
Integration of Omics Technologies (e.g., Transcriptomics, Proteomics) in Mechanism Elucidation
To gain a deeper understanding of the molecular mechanisms underlying the action of this compound, the integration of "omics" technologies is indispensable. Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the large-scale study of proteins) can provide a comprehensive view of the cellular response to this compound.
By employing techniques such as RNA sequencing and mass spectrometry-based proteomics, researchers can identify the full spectrum of genes and proteins whose expression levels are altered following treatment with this compound. This approach allows for the mapping of the signaling pathways and gene regulatory networks modulated by the compound. Bioinformatics and data mining will be crucial for analyzing these large datasets to pinpoint key molecular targets and understand the intricate biological responses. gsconlinepress.com The integration of these omics approaches can revolutionize our understanding of how this progestin exerts its effects, moving beyond a single receptor-ligand interaction to a systems-level perspective. gsconlinepress.comnih.gov
Computational Approaches in Progestin Research (e.g., AI-driven Drug Discovery, Predictive Modeling)
Computational methods are set to revolutionize the field of progestin research, offering powerful tools to accelerate the discovery and design of new drugs. gsconlinepress.com Artificial intelligence (AI) and machine learning (ML) algorithms can be trained on large datasets of existing progestins and their biological activities to predict the properties of novel this compound analogues. frontiersin.orgresearchgate.net
Predictive modeling, including quantitative structure-activity relationship (QSAR) models, can help in silico screen virtual libraries of compounds to identify candidates with high predicted potency and selectivity, thereby prioritizing synthetic efforts. nih.gov Molecular docking and molecular dynamics simulations can provide atomic-level insights into the binding of this compound and its analogues to the progesterone receptor. nih.gov These computational tools can help rationalize experimental findings and guide the design of new molecules with enhanced therapeutic profiles. The use of AI can also aid in predicting the pharmacokinetic and toxicological properties of new compounds, reducing the likelihood of late-stage failures in drug development. researchgate.netnih.gov
Table 2: Application of Computational Approaches in Progestin Research
| Computational Approach | Application in this compound Research | Potential Outcome |
| AI/Machine Learning | Virtual screening of compound libraries; de novo drug design. nih.govfrontiersin.org | Identification of novel analogues with desired properties. |
| Predictive Modeling (QSAR) | Predicting biological activity based on chemical structure. nih.gov | Prioritization of synthetic targets and reduction of experimental screening. |
| Molecular Docking | Simulating the binding pose and affinity to the progesterone receptor. nih.gov | Understanding the structural basis of selectivity and potency. |
| Molecular Dynamics | Simulating the dynamic behavior of the ligand-receptor complex over time. nih.gov | Elucidating the mechanism of receptor activation or inhibition. |
Role in Understanding Fundamental Steroid Hormone Biology and Pathophysiology
The study of synthetic progestins like this compound plays a crucial role in advancing our fundamental understanding of steroid hormone biology and the pathophysiology of hormone-related diseases. Steroid hormones are key regulators of a vast array of physiological processes, and their dysregulation is implicated in numerous diseases. ebsco.com
By investigating the specific interactions of this compound with its receptor and its downstream effects, researchers can unravel the complex mechanisms of progesterone signaling. For example, studies on the related compound chlormadinone (B195047) acetate (B1210297) have provided insights into the site of action of synthetic progestins within the central nervous system to block ovulation. nih.govnih.gov Similarly, detailed investigations into this compound can illuminate the role of specific progesterone receptor-mediated pathways in both normal physiology and in disease states such as hormone-dependent cancers. This knowledge is not only of academic interest but also forms the basis for the development of novel therapeutic strategies for a range of conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
